molecular formula C9H11NO4 B555818 L-Valine-15N CAS No. 59935-29-4

L-Valine-15N

Cat. No.: B555818
CAS No.: 59935-29-4
M. Wt: 118.14 g/mol
InChI Key: WTDRDQBEARUVNC-LURJTMIESA-N
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Description

L-Valine-15N is an isotopically labeled amino acid, where the nitrogen atom in the amino group is replaced by the nitrogen-15 isotope. This compound is a derivative of L-valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The isotopic labeling with nitrogen-15 makes this compound particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, L-Valine-15N interacts with various enzymes, proteins, and other biomolecules. Its primary role is in protein synthesis, where it is incorporated into polypeptide chains during translation .

Cellular Effects

This compound influences cell function by participating in various cellular processes. It is involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine-15N typically involves the incorporation of nitrogen-15 into the amino group of L-valine. One common method is the reductive amination of a keto acid precursor with nitrogen-15 labeled ammonia or an amine. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of bacteria such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are cultured in a medium containing nitrogen-15 labeled ammonium salts or other nitrogen-15 sources. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Valine-15N undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding keto acids or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Produces keto acids or aldehydes.

    Reduction: Yields amines or alcohols.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

L-Valine-15N has a wide range of applications in scientific research:

    Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics. The nitrogen-15 isotope provides a distinct signal that helps in elucidating the structure of complex molecules.

    Biology: Employed in metabolic labeling experiments to trace the incorporation of valine into proteins and other biomolecules.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of valine-containing drugs.

    Industry: Applied in the production of labeled peptides and proteins for use in various industrial processes, including the development of biopharmaceuticals.

Comparison with Similar Compounds

L-Valine-15N can be compared with other isotopically labeled amino acids, such as:

    L-Leucine-15N: Another branched-chain amino acid labeled with nitrogen-15, used in similar applications.

    L-Isoleucine-15N: Also a branched-chain amino acid with nitrogen-15 labeling, used for metabolic studies.

    L-Serine-15N: A non-branched-chain amino acid labeled with nitrogen-15, used in studies of serine metabolism and protein synthesis.

Uniqueness

The uniqueness of this compound lies in its specific labeling with nitrogen-15, which provides a distinct signal in NMR spectroscopy and mass spectrometry. This makes it particularly valuable for studies involving protein structure, dynamics, and metabolism.

Properties

IUPAC Name

(2S)-2-(15N)azanyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-JGTYJTGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514731
Record name L-(~15~N)Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-29-4
Record name L-(~15~N)Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does L-Valine-15N help researchers understand the formation of valinomycin?

A: The study utilized this compound, a stable isotope-labeled form of the amino acid L-valine, to trace its incorporation into the valinomycin molecule. The researchers discovered that this compound was integrated into both the D- and L-valyl portions of valinomycin to a comparable degree []. This finding suggests that L-valine serves as a precursor to both D- and L-valine units within the valinomycin structure. This insight sheds light on the metabolic pathways involved in valinomycin biosynthesis.

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